molecular formula C18H13ClFNO3 B5082316 N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide

Katalognummer: B5082316
Molekulargewicht: 345.7 g/mol
InChI-Schlüssel: YNZLPBPOCVQQGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve CFTR (cystic fibrosis transmembrane conductance regulator) function in vitro and in vivo.

Wirkmechanismus

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide is a selective inhibitor of CFTR, and has been shown to improve CFTR function by stabilizing the closed state of the channel. This compound binds to a specific site on the CFTR protein, known as the this compound binding site. This binding site is located on the intracellular side of the CFTR protein, and is distinct from the ATP binding site.
Biochemical and Physiological Effects:
This compound has been shown to improve CFTR function in vitro and in vivo. In vitro studies have shown that this compound can increase CFTR channel activity in cells expressing mutant CFTR proteins. In vivo studies have shown that this compound can improve airway surface liquid volume and mucociliary clearance in CF animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and has been extensively studied for its effects on CFTR function. However, this compound also has some limitations. It is a relatively non-specific inhibitor of CFTR, and can also inhibit other ion channels. Additionally, the effects of this compound on CFTR function can vary depending on the specific CFTR mutation.

Zukünftige Richtungen

There are several future directions for research on N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide. One area of research is the optimization of this compound for use as a therapeutic for CF. This includes improving the specificity and potency of the compound, as well as developing delivery methods for in vivo use. Another area of research is the investigation of the effects of this compound on other ion channels and physiological processes. Finally, research on this compound can also provide insights into the structure and function of the CFTR protein, which can lead to the development of new therapies for CF and other ion channel disorders.

Synthesemethoden

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 5-(hydroxymethyl)-2-furancarboxaldehyde to form the intermediate 4-chloro-3-[5-(hydroxymethyl)-2-furyl]benzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{4-chloro-3-[5-(hydroxymethyl)-2-furyl]phenyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic effects on CF. CF is caused by mutations in the CFTR gene, which encodes for the CFTR protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in the gene lead to a dysfunctional CFTR protein. This compound has been shown to improve CFTR function in vitro and in vivo, and has been proposed as a potential therapy for CF.

Eigenschaften

IUPAC Name

N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c19-16-7-5-13(9-15(16)17-8-6-14(10-22)24-17)21-18(23)11-1-3-12(20)4-2-11/h1-9,22H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLPBPOCVQQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(O3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.